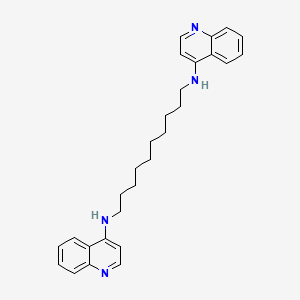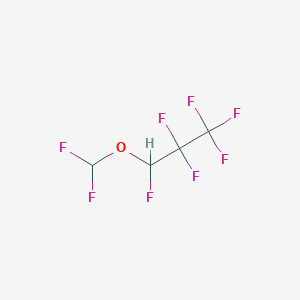
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene is a complex organic compound characterized by its multiple phenyl groups and a heptatetraenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene likely involves multiple steps, including the formation of the heptatetraenyl backbone and the attachment of phenyl groups. Common synthetic methods may include:
Friedel-Crafts Alkylation: This method could be used to introduce the phenyl groups.
Wittig Reaction: To form the heptatetraenyl backbone.
Grignard Reaction:
Industrial Production Methods
Industrial production of such complex organic compounds typically involves optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene may undergo various chemical reactions, including:
Oxidation: Leading to the formation of quinones or other oxidized products.
Reduction: Potentially reducing double bonds in the heptatetraenyl backbone.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry
Material Science: Potential use in the development of new materials with unique electronic properties.
Catalysis: As a ligand or catalyst in various organic reactions.
Biology
Biological Probes: Used in studying biological systems due to its unique structure.
Medicine
Pharmaceuticals: Potential precursor or intermediate in the synthesis of drugs.
Industry
Polymers: As a monomer or additive in the production of specialized polymers.
Mécanisme D'action
The mechanism by which (1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene exerts its effects would depend on its specific application. In catalysis, it might act as a ligand, facilitating the formation of reactive intermediates. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,1-Dimethyl-2-phenylethyl)benzene: A simpler analog with fewer phenyl groups.
Heptatetraenylbenzene: Lacking the dimethyl-2-phenylethyl group.
Uniqueness
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene is unique due to its complex structure, which combines multiple phenyl groups with a heptatetraenyl backbone
Propriétés
Numéro CAS |
60317-51-3 |
|---|---|
Formule moléculaire |
C37H36 |
Poids moléculaire |
480.7 g/mol |
InChI |
InChI=1S/C37H36/c1-36(2,28-30-18-9-5-10-19-30)34(32-22-13-7-14-23-32)26-17-27-35(33-24-15-8-16-25-33)37(3,4)29-31-20-11-6-12-21-31/h5-16,18-25H,28-29H2,1-4H3 |
Clé InChI |
WLPCQZKEJNSXEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)C(=C=C=C=C(C2=CC=CC=C2)C(C)(C)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


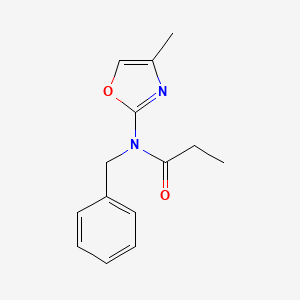

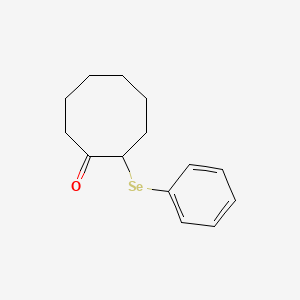
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
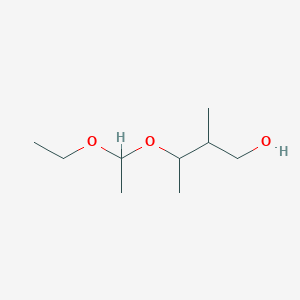

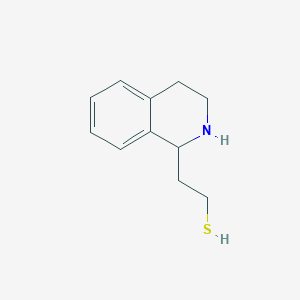
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)

